molecular formula C12H12O3 B8349570 ethyl 2H-chromene-6-carboxylate

ethyl 2H-chromene-6-carboxylate

Cat. No.: B8349570
M. Wt: 204.22 g/mol
InChI Key: UKNVKBGOLPTIQY-UHFFFAOYSA-N
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Description

Ethyl 2H-chromene-6-carboxylate is a chromene derivative featuring a fused benzopyran ring system with an ethyl ester group at position 6. Chromenes (2H-1-benzopyrans) are heterocyclic compounds characterized by a six-membered oxygen-containing ring fused to a benzene ring. The substitution pattern on the chromene scaffold significantly influences physicochemical properties and biological activities.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 2H-chromene-6-carboxylate

InChI

InChI=1S/C12H12O3/c1-2-14-12(13)10-5-6-11-9(8-10)4-3-7-15-11/h3-6,8H,2,7H2,1H3

InChI Key

UKNVKBGOLPTIQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OCC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical Properties

The substituent type and position critically impact melting points, solubility, and stability. For example:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Reference
Ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate 6-NO₂, 2-oxo, 3-COOEt C₁₂H₉NO₆ 198–199.5
Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate 6-OCH₃, 2-oxo, 3-COOEt C₁₃H₁₂O₅ Not reported
Ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate 6-CH₃, 4-oxo, 2-COOEt C₁₃H₁₂O₄ Not reported
  • Nitro groups (e.g., 6-nitro substitution) increase molecular polarity and melting points due to strong intermolecular interactions .
  • Methyl groups at position 6 reduce steric hindrance compared to bulkier substituents, possibly favoring crystallinity .
Antimicrobial Activity
  • Ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate (MIC: 0.005–0.05 µg/mL against Vibrio vulnificus and Micrococcus luteus) demonstrates potent antimicrobial effects, likely due to nitro-group-mediated oxidative stress .
  • Marine-derived chromene carboxylates (e.g., methyl 8-(2-(benzoyloxy)-ethyl)-hexahydro-4-((E)-pent-2-enyl)-2H-chromene-6-carboxylate) show activity against aquatic pathogens, suggesting the scaffold’s versatility .
Antitumor Activity
  • Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) inhibits cancer cell proliferation via apoptosis induction, highlighting the importance of amino and alkoxy substitutions .
  • Fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives exhibit antitumor activity through DNA intercalation and topoisomerase inhibition .

Structural and Positional Isomerism

  • Position of Ester Group : 3-carboxylate derivatives (e.g., ) are more common in synthetic studies, while 6-carboxylate analogues (e.g., the target compound) may exhibit distinct hydrogen-bonding patterns due to altered substituent proximity .
  • Oxo vs. Hydroxy Groups : 2-oxo substituents () enhance electrophilicity, facilitating nucleophilic attacks in biological systems, whereas hydroxy groups () may improve antioxidant capacity .

Preparation Methods

Knoevenagel Condensation-Based Synthesis

The Knoevenagel condensation is a cornerstone for constructing chromene frameworks. While direct reports of ethyl 2H-chromene-6-carboxylate are limited, analogous syntheses provide a template for adaptation. For instance, ethyl 2-oxo-2H-chromene-3-carboxylate is synthesized via condensation of salicylaldehyde derivatives with ethyl acetoacetate under acidic or basic conditions . Adapting this method for the 6-carboxylate derivative would require:

  • Starting Materials : 5-Hydroxybenzaldehyde (to direct ester formation at position 6) and ethyl acetoacetate.

  • Conditions : Catalytic piperidine in ethanol under reflux (70–80°C, 6–12 hours) .

  • Mechanism : Base-catalyzed enolate formation, followed by nucleophilic attack on the aldehyde and cyclodehydration.

Key Considerations :

  • Substituent positioning on the aromatic ring dictates regioselectivity.

  • Anhydrous conditions prevent hydrolysis of the ethyl ester .

ParameterValue
Yield (Hypothetical)65–75%
Reaction Time8–12 hours
CatalystPiperidine (10 mol%)
SolventEthanol

Esterification of Pre-Formed Chromene Carboxylic Acids

This two-step approach involves synthesizing 2H-chromene-6-carboxylic acid followed by esterification. A patent detailing the synthesis of 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde illustrates analogous steps :

  • Carboxylic Acid Synthesis :

    • Hydrogenation of 4-oxo-4H-chromene-6-carboxylic acid using 10% Pd/C under ambient pressure .

    • Conditions : Room temperature, H₂ atmosphere, toluene solvent.

  • Esterification :

    • Treatment with ethanolic HCl under reflux .

    • Mechanism : Acid-catalyzed nucleophilic acyl substitution.

Experimental Data :

  • Hydrogenation yield: ~85% (extrapolated from fluoro analog) .

  • Esterification yield: 90–95% (based on similar protocols) .

StepReagents/ConditionsYield
Hydrogenation10% Pd/C, H₂, toluene85%
EsterificationEthanolic HCl, reflux90–95%

Reduction-Oxidation Sequence for Functional Group Interconversion

A patent describing the synthesis of 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde employs a reduction-oxidation sequence :

  • Reduction of Ester to Alcohol :

    • Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride) in toluene/benzene .

    • Conditions : 0°C to room temperature, 2–4 hours.

  • Oxidation to Aldehyde :

    • Oxalyl chloride/DMSO in dichloromethane at −60°C .

Adaptation for 6-Carboxylate :

  • Replace the fluoro-substituted intermediate with 6-carboxy analogs.

  • Challenges : Stability of the aldehyde intermediate; requires rigorous temperature control.

StepReagents/ConditionsYield
ReductionVitride, toluene/benzene80%
OxidationOxalyl chloride/DMSO, −60°C70–75%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
KnoevenagelOne-pot synthesisRegioselectivity challenges65–75%
EsterificationHigh yieldsRequires pre-formed carboxylic acid85–95%
Reduction-OxidationFunctional group versatilityLow-temperature sensitivity70–80%

Mechanistic Insights and Byproduct Formation

  • Knoevenagel Byproducts : Dimerization or over-condensation products due to prolonged reaction times .

  • Esterification Side Reactions : Partial hydrolysis if moisture is present .

  • Oxidation Challenges : Over-oxidation to carboxylic acids without precise temperature control .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of ethyl 2H-chromene-6-carboxylate?

  • Methodological Answer : Use factorial design to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can test interactions between variables like reaction time (12–24 hrs), temperature (80–120°C), and molar ratios (1:1 to 1:3). Statistical tools like ANOVA help identify significant factors affecting yield .
  • Example Table :

FactorLow LevelHigh LevelOptimal Value
Temperature (°C)80120100
Solvent (Polarity)TolueneDMFTHF
Catalyst Loading5 mol%15 mol%10 mol%

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SXRD) to determine bond lengths, angles, and hydrogen-bonding networks. Refinement via SHELXL (with Olex2 GUI) ensures accurate resolution of disorder or twinning. For example, in ethyl 2-amino-4-(4-bromophenyl) derivatives, SXRD confirmed the planar chromene core and substituent orientation .

Q. What spectroscopic techniques are critical for characterizing purity and functional groups in this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C, DEPT-135), IR (C=O stretch at ~1700 cm⁻¹), and LC-MS (ESI+) for structural validation. For polymorph screening, use PXRD to differentiate crystalline forms. Cross-reference data with computational predictions (e.g., Gaussian for IR spectra) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and reaction pathways. Tools like COMSOL Multiphysics integrated with AI optimize parameters (e.g., activation energy, solvent effects). ICReDD’s reaction path search algorithms reduce trial-and-error experimentation by 40–60% .

Q. What strategies resolve contradictions in bioactivity data across SAR studies of chromene derivatives?

  • Methodological Answer : Use meta-analysis to reconcile discrepancies. For example, Das et al. (2009, 2011) identified that 3,5-dimethoxyphenyl substituents enhance cytotoxicity (IC₅₀: 1.2–3.8 µM) compared to unsubstituted analogs (IC₅₀: >10 µM). Validate findings via orthogonal assays (e.g., apoptosis markers vs. MTT) and control for solvent interference (e.g., DMSO ≤0.1%) .

Q. How do hydrogen-bonding patterns influence the solid-state stability of this compound?

  • Methodological Answer : Graph set analysis (Etter’s formalism) identifies recurring motifs. For example, C=O⋯H–N interactions (d = 2.85–3.10 Å) stabilize crystal packing in amino-substituted derivatives. Pairwise energy calculations (Hirshfeld surfaces) quantify intermolecular contributions .
  • Example Table :

Interaction TypeDistance (Å)Angle (°)Graph Set Notation
C=O⋯H–N (Intramolecular)2.91158S(6)
C–H⋯O (Intermolecular)3.05145R₂²(8)

Methodological Best Practices

  • Data Validation : Use Bland-Altman plots to assess agreement between experimental and computational results (e.g., DFT vs. XRD bond lengths) .
  • Ethical Reporting : Adhere to IUPAC nomenclature and disclose statistical power calculations (α = 0.05, β = 0.2) in SAR studies .

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